2-(Azetidin-3-YL)hexan-3-one
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Overview
Description
2-(Azetidin-3-YL)hexan-3-one is a heterocyclic compound featuring an azetidine ring, which is a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-YL)hexan-3-one are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-YL)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-3-YL)hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-YL)hexan-3-one involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Uniqueness
2-(Azetidin-3-YL)hexan-3-one is unique due to its combination of the azetidine ring and the hexan-3-one moiety. This structure imparts specific chemical and biological properties that are not present in simpler azetidine derivatives .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(azetidin-3-yl)hexan-3-one |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(11)7(2)8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
JMMTVOHGIKHRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)C1CNC1 |
Origin of Product |
United States |
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